
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- is a complex organic compound characterized by its unique molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the acetyloxy group and the 5-bromo-2-thiazolyl group requires specific reagents and conditions. For instance, the acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base. The 5-bromo-2-thiazolyl group can be introduced via a substitution reaction using a thiazole derivative and a brominating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiazole derivatives and brominating agents for introducing the 5-bromo-2-thiazolyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different functional groups.
Thiazole derivatives: Compounds containing the thiazole ring, which may have different substituents.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
868529-42-4 |
|---|---|
Fórmula molecular |
C13H11BrN2O3S |
Peso molecular |
355.21 g/mol |
Nombre IUPAC |
[2-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-6-methylphenyl] acetate |
InChI |
InChI=1S/C13H11BrN2O3S/c1-7-4-3-5-9(11(7)19-8(2)17)12(18)16-13-15-6-10(14)20-13/h3-6H,1-2H3,(H,15,16,18) |
Clave InChI |
DGGPHBXUPFVKQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=NC=C(S2)Br)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
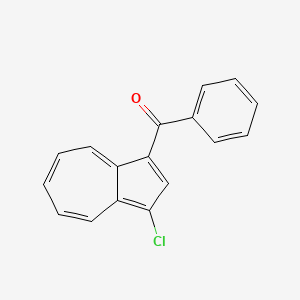
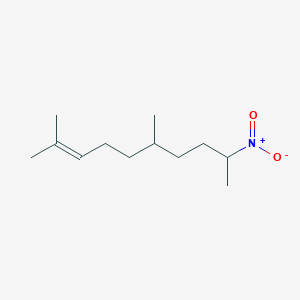
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
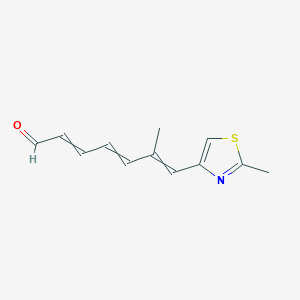
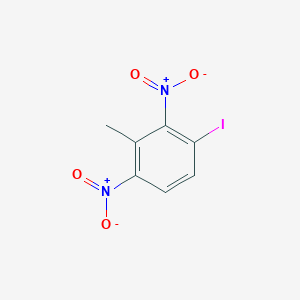
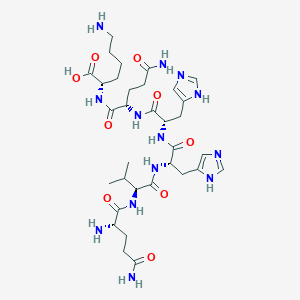


![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)

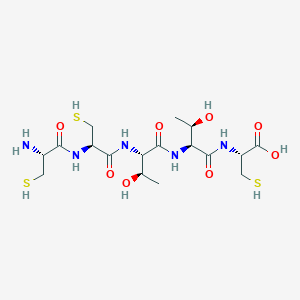
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
